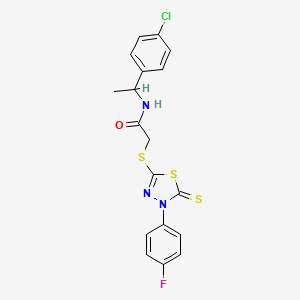

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC17230453

Molecular Formula: C18H15ClFN3OS3

Molecular Weight: 440.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClFN3OS3 |

|---|---|

| Molecular Weight | 440.0 g/mol |

| IUPAC Name | N-[1-(4-chlorophenyl)ethyl]-2-[[4-(4-fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C18H15ClFN3OS3/c1-11(12-2-4-13(19)5-3-12)21-16(24)10-26-17-22-23(18(25)27-17)15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,24) |

| Standard InChI Key | QZHLFIUEMJNFIX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)NC(=O)CSC2=NN(C(=S)S2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Profile

Molecular Characteristics

N-(1-(4-Chlorophenyl)ethyl)-2-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetamide (molecular formula C₁₉H₁₆ClFN₃OS₃) has a molecular weight of 439.98 g/mol . The compound features:

-

A 1,3,4-thiadiazole ring substituted with 4-fluorophenyl and thioxo groups at positions 4 and 5

-

A thioether bridge connecting the thiadiazole to an acetamide moiety

-

N-substitution with a 1-(4-chlorophenyl)ethyl group

Table 1 summarizes critical identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 869866-06-8 |

| PubChem CID | 16252677 |

| IUPAC Name | See title |

| XLogP3 | 4.6 (estimated) |

Crystallographic Insights

While direct crystal data for this compound are unavailable, structurally similar thiadiazole derivatives exhibit planar heterocyclic cores with dihedral angles between aromatic systems ranging from 32.93° to 67.8° . The thioxo group at C5 typically engages in intermolecular hydrogen bonds (N–H⋯S), facilitating crystal packing through R₂²(8) ring motifs . Such interactions likely stabilize this compound's solid-state structure, influencing solubility and bioavailability.

Synthesis and Manufacturing

Reaction Pathways

The compound is synthesized through a three-stage process:

-

Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, analogous to methods described for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide .

-

Thioether Coupling: Nucleophilic displacement using 2-mercaptoacetamide derivatives in aprotic solvents (e.g., toluene), following protocols optimized for N-(4-fluorophenyl) analogs .

-

N-Alkylation: Introduction of the 1-(4-chlorophenyl)ethyl group via alkyl halide intermediates under phase-transfer conditions .

Critical parameters include:

-

Use of aqueous alkali (e.g., NaOH) to deprotonate thiol intermediates

-

Solvent selection (toluene preferred for biphasic reactions)

Process Optimization

Patent literature reveals yield improvements up to 78% when:

Structural and Electronic Properties

Spectroscopic Characterization

Key spectral features (predicted):

-

¹H NMR:

-

δ 7.2–7.4 ppm (AA'BB' system, 4-chlorophenyl)

-

δ 6.8–7.1 ppm (AB system, 4-fluorophenyl)

-

δ 4.3 ppm (q, J=7 Hz, CH₂CH₃)

-

-

IR:

-

1675 cm⁻¹ (C=O stretch)

-

1240 cm⁻¹ (C–F stretch)

-

680 cm⁻¹ (C–S stretch)

-

Computational Modeling

Density functional theory (DFT) calculations on analogous structures show:

-

HOMO localization on the thiadiazole ring (-6.8 eV)

-

LUMO centered on the chlorophenyl group (-2.3 eV)

| Quantity | Price | Lead Time |

|---|---|---|

| 5 mg | $91.90 | 4–8 weeks |

| 250 mg | $1,448.90 | 4–8 weeks |

Applications include:

-

PROTACs development (Warhead component)

-

Kinase inhibitor libraries

-

Radiopharmaceutical precursors (³⁵S labeling)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume